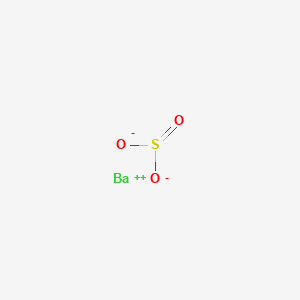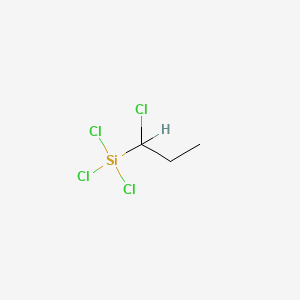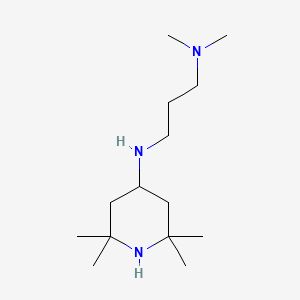![molecular formula C12H19O4P B3057314 Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester CAS No. 79158-40-0](/img/structure/B3057314.png)
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H19O3P. It is also known as diethyl p-tolylmethylphosphonate. This compound is characterized by the presence of a phosphonic acid group bonded to a hydroxy(4-methylphenyl)methyl group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .
Another method involves the use of the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 4-methylbenzyl bromide under reflux conditions to yield the phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mécanisme D'action
The mechanism of action of phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site of the enzyme. This inhibition can affect various biochemical pathways, making it useful in drug design .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Diethyl phosphite: Lacks the hydroxy(4-methylphenyl)methyl group.
Triethyl phosphite: Contains three ethyl groups instead of the hydroxy(4-methylphenyl)methyl group.
Diethyl p-tolylphosphonate: Similar but lacks the hydroxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
79158-40-0 |
|---|---|
Formule moléculaire |
C12H19O4P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
diethoxyphosphoryl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(14,16-5-2)12(13)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3 |
Clé InChI |
LVSUDBVMQHGXBF-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
SMILES canonique |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)













